molecular formula C23H21F3N4O3S2 B10958485 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B10958485
M. Wt: 522.6 g/mol
InChI Key: NXPCEUIBCYPHLP-UHFFFAOYSA-N
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Description

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thienyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thienyl and pyrimidine groups. Key steps include:

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors, such as amidines and β-diketones.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, often using sulfonyl chlorides and amines in the presence of base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and alcohols in the presence of base catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted sulfonamides.

Scientific Research Applications

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}BUTANAMIDE
  • N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PENTANAMIDE

Uniqueness

The uniqueness of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-3-{[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFONYL}PROPANAMIDE lies in its specific structural features, such as the combination of an indole moiety with a trifluoromethyl-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21F3N4O3S2

Molecular Weight

522.6 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C23H21F3N4O3S2/c1-14-4-5-17-16(11-14)15(13-28-17)6-8-27-21(31)7-10-35(32,33)22-29-18(19-3-2-9-34-19)12-20(30-22)23(24,25)26/h2-5,9,11-13,28H,6-8,10H2,1H3,(H,27,31)

InChI Key

NXPCEUIBCYPHLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)CCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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